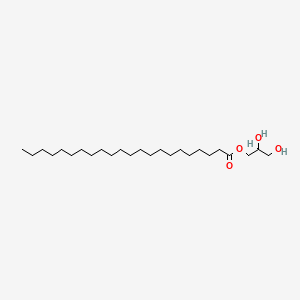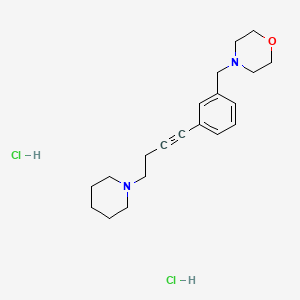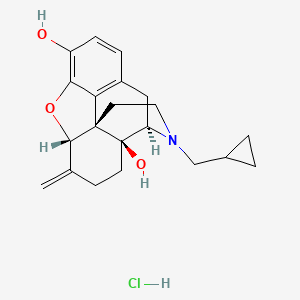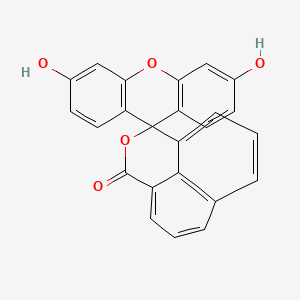
Glyceryl behenate
Overview
Description
Glyceryl behenate, also known as glycerol behenate or glycerin behenate, is a compound widely used in the pharmaceutical, cosmetic, and food industries. It is an ester of glycerol and behenic acid, primarily used as an excipient in various formulations. In cosmetics, it serves as a viscosity-increasing agent, while in pharmaceuticals, it is used as a lubricant and coating agent for tablets and capsules .
Mechanism of Action
Target of Action
Glyceryl behenate, also known as Behenin or Monodocosanoin, is primarily targeted at the skin and hair. It is used in cosmetics, foods, and oral pharmaceutical formulations . In cosmetics, it is mainly used as a viscosity-increasing agent in emulsions . In pharmaceutical formulations, this compound is mainly used as a tablet and capsule lubricant and as a lipidic coating excipient .
Mode of Action
This compound works by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets . It positions itself at the interface of oily and aqueous phases, enabling the dispersion of these two fractions that are originally non-miscible .
Biochemical Pathways
This compound is a mixture of various esters of behenic acid and glycerol (glycerides) . The mixture predominantly contains the diester glyceryl dibehenate . It has been investigated for use in the preparation of sustained release tablets as a matrix-forming agent for the controlled release of water-soluble drugs .
Pharmacokinetics
The SLNs of this compound can overcome challenges for oral bioavailability enhancement via bypassing efflux transport and avoiding hepatic portal blood uptake by promoting intestinal lymphatic transport .
Result of Action
This compound serves as a skin conditioning agent, an emollient, and a surfactant that promotes emulsification . It helps to soften the skin, improving its feel and texture while enabling the mixture of otherwise unmixable ingredients, like oil and water in formulations . When applied on skin or hair, it forms a protective film over it, keeping the moisture within the skin or hair strands, allowing it to stay moist .
Action Environment
This compound is highly versatile and suitable for a broad spectrum of skin types, from dry to oily, and everything in-between . Thanks to its skin conditioning properties, it can help maintain the skin’s hydration, making it beneficial for those with dry and dehydrated skin . It is entirely plant-derived, often landed from sources like rapeseed oil, making it a cruelty-free and vegan-friendly ingredient .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl behenate is synthesized through the esterification of behenic acid with glycerol. The process involves the following steps :
Addition of Behenic Acid and Glycerol: Behenic acid and glycerol are added to a reactor and thoroughly stirred.
Dehydration and Esterification: The mixture is directly heated to induce a dehydration and esterification reaction. This step does not require a catalyst, making the process simpler and more environmentally friendly.
Decolorization: Activated carbon is added for decolorization, and the mixture is filtered while hot.
Crystallization: Purified water is added, and the mixture is cooled to allow crystallization.
Centrifugation and Drying: The crystallized product is centrifuged, dried, and crushed to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to minimize waste and maximize yield, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Glyceryl behenate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to produce glycerol and behenic acid.
Oxidation: Under certain conditions, this compound can undergo oxidation, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Glycerol and behenic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Corresponding alcohols.
Scientific Research Applications
Glyceryl behenate has numerous applications in scientific research :
Pharmaceuticals: Used as a lipidic coating excipient and in the preparation of sustained-release tablets. It is also employed in the encapsulation of various drugs, such as retinoids and aceclofenac, to improve their stability and bioavailability.
Cosmetics: Acts as a non-comedogenic ingredient, enhancing the texture and spreadability of skincare products. It is also used in the formulation of solid lipid nanoparticles and nanostructured lipid carriers.
Food Industry: Utilized as an emulsifier and stabilizer in various food products.
Comparison with Similar Compounds
Glyceryl behenate is often compared with other similar compounds, such as glyceryl palmitostearate and cetyl alcohol :
Glyceryl Palmitostearate: Similar in its use as a lipidic excipient but has different melting properties and stability.
Cetyl Alcohol: Used as an emollient and thickening agent in cosmetics, but lacks the encapsulation properties of this compound.
Conclusion
This compound is a versatile compound with wide-ranging applications in pharmaceuticals, cosmetics, and the food industry. Its unique properties, such as non-comedogenicity and ability to form stable lipid nanoparticles, make it a valuable ingredient in various formulations.
Properties
IUPAC Name |
2,3-dihydroxypropyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015809 | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30233-64-8, 77538-19-3, 6916-74-1 | |
| Record name | Glyceryl monobehenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl behenate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Docosanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL MONOBEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceryl behenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)


![1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662633.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B1662635.png)
![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )](/img/structure/B1662636.png)

